N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Overview
Description
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide is a useful research compound. Its molecular formula is C14H18INO6 and its molecular weight is 423.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Metabolism Assessment
This compound holds substantive value within the biomedical sector due to its pivotal applications in drug metabolism assessment . It can be used to study how drugs are metabolized in the body, which is crucial for understanding drug efficacy and safety.
Protein Labeling Investigations
Another significant application of this compound is in protein labeling investigations . It can be used to attach a label, such as a radioactive isotope or a fluorescent dye, to a protein. This allows researchers to track the protein and study its function and interactions within a biological system.
Glycosylation Mechanism Analysis
The compound is also used in glycosylation mechanism analysis . Glycosylation is a critical biological process where a carbohydrate is attached to a protein or lipid. Understanding this mechanism is essential for the development of therapeutics for various diseases.
Neuroprotective Effects
A synthetic salidroside analog of this compound, named SalA-4g, has been found to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . This could have potential applications in the treatment of neurological disorders such as stroke.
Regulation of Energy Homeostasis
The compound has been shown to regulate energy homeostasis, particularly in neurons . This could have implications for the treatment of diseases related to energy metabolism, such as diabetes and obesity.
Activation of O-GlcNAcylation
The compound has been found to activate O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke . This suggests potential applications in the treatment of stroke and other conditions related to glucose metabolism.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins involved in biochemical pathways .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in their function
Biochemical Pathways
It is known to have pivotal applications in drug metabolism assessment, protein labeling investigations, and glycosylation mechanism analysis .
Result of Action
It is known to be a highly influential biochemical with substantive value within the biomedical sector .
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPUPMSGODKWLN-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577019 | |
Record name | 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide | |
CAS RN |
38229-81-1 | |
Record name | 4-Iodophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38229-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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